Retained Broad-Spectrum Antimycobacterial Activity of the Adamantyl Analog vs. Cyclohexyl Derivatives
A critical differentiation between the adamantyl subseries (represented by CRS400226) and the cyclohexyl subseries (represented by CRS400153) is the retention of activity against slow-growing NTM (M. avium complex, MAC). While both subseries show comparable potency against rapid-growing NTM like M. abscessus (Mabs), the adamantyl compound maintains MIC values of 1-2 ug/mL against MAC, whereas the cyclohexyl analog shows a marked loss of activity with MIC values of 8-16 ug/mL [1]. This is confirmed by data in the primary literature [2].
| Evidence Dimension | In vitro potency against slow-growing NTM (M. avium 101 / M. intracellulare 1956) |
|---|---|
| Target Compound Data | MIC = 2 μg/mL (M. avium 101) and 1 μg/mL (M. intracellulare 1956) [1] |
| Comparator Or Baseline | CRS400153 (cyclohexyl analog): MIC = 16 μg/mL (M. avium) and 8 μg/mL (M. intracellulare) [1] |
| Quantified Difference | 8- to 16-fold superior potency for the adamantyl analog against slow-growing NTM |
| Conditions | MIC determined in Middlebrook 7H9 + OADC broth, 7-day incubation, against M. avium 101 and M. intracellulare 1956 reference strains [1] |
Why This Matters
Procuring the adamantyl-containing compound is essential for any research program targeting slow-growing NTM pathogens; cyclohexyl-substituted alternatives lack the necessary potency spectrum and cannot serve as valid surrogates for this biological context.
- [1] De Groote MA, et al. Optimization and Lead Selection of Benzothiazole Amide Analogs Toward a Novel Antimycobacterial Agent. Front Microbiol. 2018;9:2231. Table 1. View Source
- [2] Graham J, Wong CE, Day J, Hoang T, Ribble W, Jarvis TC, Ochsner UA, Sun X. Discovery of benzothiazole amides as potent antimycobacterial agents. Bioorg Med Chem Lett. 2018 Oct 15;28(19):3177-3181. doi: 10.1016/j.bmcl.2018.08.026. PMID: 30172617; PMCID: PMC6263154. View Source
